REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:9])[CH2:7][CH2:6][C:5](=[O:8])[CH:4]=[CH:3]1.[Li+].[CH3:11][Si]([N-][Si](C)(C)C)(C)C.IC>O1CCCC1>[CH3:1][C:2]1([CH3:9])[CH2:7][CH:6]([CH3:11])[C:5](=[O:8])[CH:4]=[CH:3]1 |f:1.2|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
CC1(C=CC(CC1)=O)C
|
Name
|
|
Quantity
|
58.4 mL
|
Type
|
reactant
|
Smiles
|
[Li+].C[Si](C)(C)[N-][Si](C)(C)C
|
Name
|
|
Quantity
|
130 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
5.02 mL
|
Type
|
reactant
|
Smiles
|
IC
|
Control Type
|
AMBIENT
|
Setpoint
|
23 °C
|
Type
|
CUSTOM
|
Details
|
After stirring for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The cooling bath was immediately removed
|
Type
|
STIRRING
|
Details
|
After stirring 11 h
|
Duration
|
11 h
|
Type
|
DISTILLATION
|
Details
|
saturated aqueous ammonium chloride solution (50 mL) and distilled water (10 mL)
|
Type
|
ADDITION
|
Details
|
were added to the flask
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with three 50-mL portions of ether
|
Type
|
WASH
|
Details
|
The combined organic layers were washed once with brine (10 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate (15 min)
|
Duration
|
15 min
|
Type
|
FILTRATION
|
Details
|
filtration, volatiles
|
Type
|
CUSTOM
|
Details
|
were removed in vacuo
|
Type
|
CUSTOM
|
Details
|
leaving a brown residue which
|
Type
|
DISTILLATION
|
Details
|
was distilled at 22 torr
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1(C=CC(C(C1)C)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.93 g | |
YIELD: PERCENTYIELD | 72% | |
YIELD: CALCULATEDPERCENTYIELD | 70.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |